![molecular formula C12H24O12 B12371108 [1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
[1-13Cglc]Lactose (monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-13Cglc]Lactose (monohydrate) is an isotopically labeled compound used primarily in scientific research. It is a form of lactose where the glucose moiety is labeled with carbon-13 at the first position. This labeling allows researchers to trace and study metabolic pathways and biochemical processes involving lactose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-13Cglc]Lactose (monohydrate) involves the incorporation of carbon-13 into the glucose part of the lactose molecule. This is typically achieved through enzymatic or chemical synthesis methods. The labeled glucose is then combined with galactose to form lactose. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the labeled compound .
Industrial Production Methods
Industrial production of [1-13Cglc]Lactose (monohydrate) follows similar principles but on a larger scale. The process involves the fermentation of glucose with carbon-13, followed by its combination with galactose. The product is then crystallized and purified to obtain the monohydrate form. The crystallization process is crucial to ensure the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
[1-13Cglc]Lactose (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [1-13Cglc]Lactose (monohydrate) can produce lactobionic acid, while reduction can yield lactitol .
Applications De Recherche Scientifique
[1-13Cglc]Lactose (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and pathways involving lactose.
Biology: Helps in tracing metabolic pathways and understanding lactose metabolism.
Medicine: Used in diagnostic tests and to study lactose intolerance.
Industry: Employed in the production of labeled compounds for research and development
Mécanisme D'action
The mechanism of action of [1-13Cglc]Lactose (monohydrate) involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the compound through various biochemical processes, providing insights into the metabolism and function of lactose in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-13Cglc]Galactose (monohydrate): Another isotopically labeled compound used for similar research purposes.
α-Lactose hydrate: A different form of lactose used in various applications
Uniqueness
The uniqueness of [1-13Cglc]Lactose (monohydrate) lies in its specific labeling with carbon-13, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it a valuable tool in research compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H24O12 |
|---|---|
Poids moléculaire |
361.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1; |
Clé InChI |
WSVLPVUVIUVCRA-SJAHVXFDSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


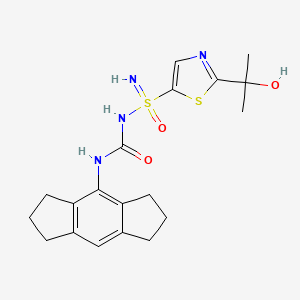
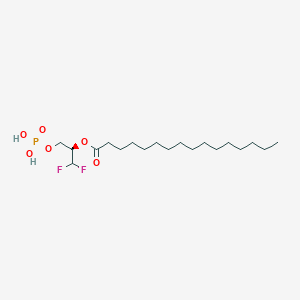

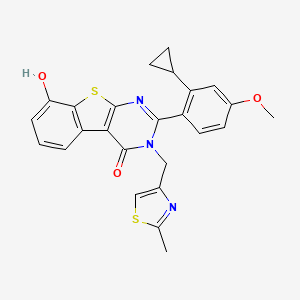
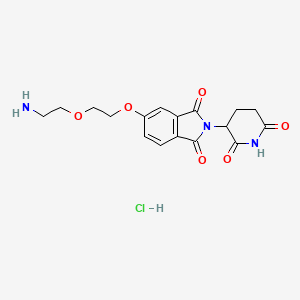

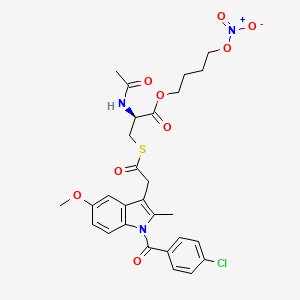
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
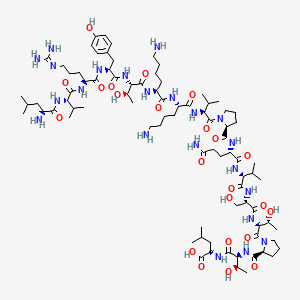
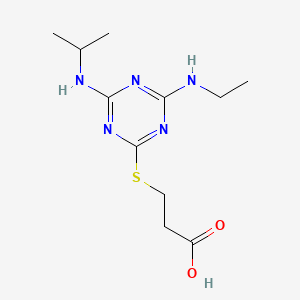
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

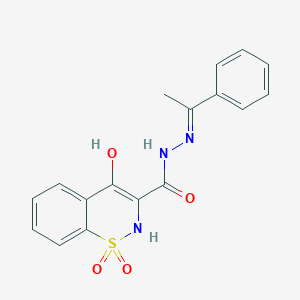
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
